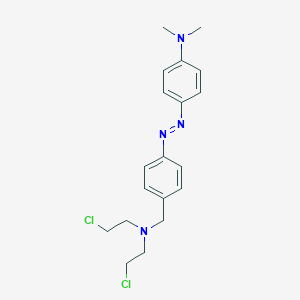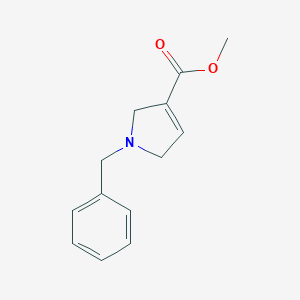
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine, also known as DAB, is a chemical compound that is widely used in scientific research. It is a synthetic compound that is used as a tracer molecule for studying the distribution of receptors in the brain and other tissues. DAB is a highly specific ligand for the dopamine transporter, which makes it useful for studying the role of dopamine in the brain.
作用机制
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine binds specifically to the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the transporter, 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine can be used to study the distribution and function of dopamine transporters in the brain and other tissues.
生化和生理效应
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine has no known direct biochemical or physiological effects on the body. It is a synthetic compound that is used solely for research purposes.
实验室实验的优点和局限性
One advantage of using 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine in lab experiments is its high specificity for the dopamine transporter. This makes it a useful tool for studying the distribution and function of dopamine transporters in the brain and other tissues. However, one limitation of using 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is that it is a synthetic compound that may not accurately reflect the function of endogenous dopamine transporters in the body.
未来方向
There are several future directions for research involving 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine. One possible direction is the development of new ligands that are more specific and sensitive for dopamine transporters. Another direction is the use of 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine in combination with other imaging techniques such as PET and MRI to study the distribution and function of dopamine transporters in vivo. Additionally, 4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine could be used to study the effects of drugs and other compounds on dopamine transporters and their function, which could lead to the development of new treatments for neurological disorders such as Parkinson's disease.
合成方法
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is synthesized by reacting 4-(4-dimethylaminophenylazo)benzyl chloride with bis(beta-chloroethyl)amine in the presence of a base such as triethylamine. The reaction produces a yellow crystalline solid that is purified by recrystallization from ethanol.
科学研究应用
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine is widely used in scientific research as a tracer molecule for studying the distribution of dopamine transporters in the brain and other tissues. It is also used to study the effects of drugs and other compounds on dopamine transporters and their function.
属性
CAS 编号 |
100427-80-3 |
|---|---|
产品名称 |
4-(4-Dimethylaminophenylazo)benzyl-bis(beta-chloroethyl)benzylamine |
分子式 |
C19H24Cl2N4 |
分子量 |
379.3 g/mol |
IUPAC 名称 |
4-[[4-[bis(2-chloroethyl)aminomethyl]phenyl]diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H24Cl2N4/c1-24(2)19-9-7-18(8-10-19)23-22-17-5-3-16(4-6-17)15-25(13-11-20)14-12-21/h3-10H,11-15H2,1-2H3 |
InChI 键 |
QAVOZXCKBNBBOK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CN(CCCl)CCCl |
同义词 |
N,N-Bis(2-chloroethyl)-4-[[4-(dimethylamino)phenyl]azo]benzylamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-3-(4-azidophenyl)prop-2-en-1-one](/img/structure/B20997.png)












